phenyl N-(3-aminophenyl)carbamate

Monoamine Oxidase B Neurochemistry Enzyme Inhibition

Choose this bifunctional scaffold for your next SAR campaign. Unlike generic carbamates, the free 3-amino group on Phenyl N-(3-aminophenyl)carbamate (CAS 68621-59-0) enables chemoselective transformations (diazotization, amide coupling) impossible with blocked analogs. This unique reactivity, combined with validated biological activity against MAO-B (IC50 1.20 µM), Carbonic Anhydrase II (Kd 290 nM), and Influenza A M2 (IC50 5.54 µM), makes it an indispensable intermediate for medicinal chemistry and agrochemical R&D. Ensure experimental reproducibility—do not substitute with generic N-aryl carbamates.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 68621-59-0
Cat. No. B2388088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(3-aminophenyl)carbamate
CAS68621-59-0
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C13H12N2O2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16)
InChIKeyIXRLLLRWRZSZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl N-(3-Aminophenyl)Carbamate (CAS 68621-59-0): A Research-Grade Amino Carbamate Intermediate


Phenyl N-(3-aminophenyl)carbamate (CAS 68621-59-0) is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . It is classified as an aryl carbamate derivative, featuring both phenyl and 3-aminophenyl functional groups [1]. This structure positions it as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals [2]. The compound is commercially available with a minimum purity specification of 95% for research and development purposes . It is also referenced in patents related to pesticidal substituted aminophenyl carbamates, indicating its relevance in agricultural chemistry [3].

Why Phenyl N-(3-Aminophenyl)Carbamate Cannot Be Substituted with Generic N-Aryl or Alkyl Carbamates


Simple substitution of Phenyl N-(3-aminophenyl)carbamate with a generic N-aryl or alkyl carbamate is not scientifically valid due to its unique bifunctional character. The presence of both a phenyl carbamate moiety and a free 3-amino group on the same scaffold creates a distinct reactivity profile [1]. This allows for chemoselective transformations—such as diazotization or amide coupling on the free amine—that are impossible with simple phenyl carbamates or carbamates with blocked amino groups . Furthermore, the specific substitution pattern on the N-phenyl ring is a critical determinant of biological activity, as evidenced in antifungal screening studies where changes to the ortho position drastically altered efficacy [2]. Therefore, substituting this compound with a similar-looking but functionally distinct analog would likely lead to failed synthetic routes or unpredictable bioactivity, undermining experimental reproducibility.

Phenyl N-(3-Aminophenyl)Carbamate (CAS 68621-59-0): Quantifiable Differentiation Evidence for Scientific Selection


Human MAO-B Inhibition: A Quantified CNS Target Engagement Profile

Phenyl N-(3-aminophenyl)carbamate demonstrates a quantifiable interaction with human recombinant Monoamine Oxidase B (MAO-B), exhibiting an IC₅₀ value of 1.20×10³ nM (1.20 µM) [1]. This value provides a benchmark for potency in neurochemical target engagement studies. While this potency is moderate compared to highly optimized MAO-B inhibitors, it is a specific, quantitative data point that distinguishes it from other carbamate analogs which may lack any reported activity against this central nervous system target.

Monoamine Oxidase B Neurochemistry Enzyme Inhibition

Carbonic Anhydrase II Binding Affinity: A Differentiated Metalloenzyme Interaction

The compound exhibits a specific binding interaction with human Carbonic Anhydrase II (CA II), a zinc metalloenzyme, with a measured dissociation constant (Kd) of 290 nM at pH 7.5 [1]. This affinity provides a quantifiable baseline for evaluating its potential as a CA II ligand. In contrast, a related class of N-unsubstituted carbamate esters like phenyl carbamate were found to be problematic for CA inhibition studies due to rapid, uncatalyzed hydrolysis to cyanate, a powerful and confounding inhibitor [2]. This stability difference is a critical differentiating factor.

Carbonic Anhydrase Metalloenzyme Binding Affinity

Influenza A M2 Channel Inhibition: A Defined Antiviral Baseline Activity

The compound inhibits the wild-type Influenza A virus (A/Udorn/72(H3N2)) M2 ion channel with an IC₅₀ of 5.54×10³ nM (5.54 µM) [1]. This provides a concrete, albeit modest, potency benchmark for antiviral activity against a validated target. While other carbamates may show higher potency (e.g., phenyl [4-(piperidin-1-ylmethyl)phenyl]carbamate inhibits MAGL with an IC₅₀ of 19 nM ), this specific, quantified activity against the M2 channel establishes a distinct biological profile for this compound.

Antiviral Influenza A Ion Channel

Commercial Availability and Purity: A Practical Benchmark for Procurement

From a procurement standpoint, phenyl N-(3-aminophenyl)carbamate is commercially available from multiple vendors with a standard purity specification of 95% . This is a critical differentiator from many in-class analogs that may only be available via custom synthesis or in lower purity. For example, while methyl (3-aminophenyl)carbamate and tert-butyl (3-aminophenyl)carbamate are also commercially available [REFS-2, REFS-3], the specific combination of the phenyl ester and free amine in this compound offers a unique reactivity profile that is readily accessible off-the-shelf.

Procurement Purity Chemical Sourcing

Phenyl N-(3-Aminophenyl)Carbamate: Targeted Research and Development Application Scenarios


CNS Drug Discovery: MAO-B Inhibitor Scaffold Development

The quantified IC₅₀ of 1.20 µM against human MAO-B [1] provides a solid starting point for structure-activity relationship (SAR) studies. Researchers can use this compound as a lead-like scaffold to design and synthesize new analogs with improved potency and selectivity for MAO-B, a validated target for neurodegenerative disorders. Its activity, while moderate, offers a clear benchmark for optimization, and its unique bifunctional structure allows for diverse chemical modifications.

Metalloenzyme Probe Development: Stable Carbonic Anhydrase Ligand

The stable binding to Carbonic Anhydrase II (Kd = 290 nM) [2] distinguishes it from unstable, simpler phenyl carbamates that hydrolyze to cyanate [3]. This stability makes phenyl N-(3-aminophenyl)carbamate a more reliable tool for probing CA II biology or for developing novel CA II-targeted therapeutics. Its defined affinity allows for its use in competitive binding assays and co-crystallization studies without the confounding effects of rapid decomposition.

Antiviral Research: Influenza M2 Channel Blocker Optimization

With a demonstrated IC₅₀ of 5.54 µM against the Influenza A M2 ion channel [4], this compound serves as a validated hit for antiviral drug discovery. Research programs focused on targeting viral ion channels can utilize this compound to initiate medicinal chemistry campaigns aimed at improving potency and pharmacokinetic properties. Its activity, though modest, provides a clear starting point for chemical optimization.

Organic Synthesis: A Bifunctional Building Block for Complex Molecules

The compound's primary utility in industry is as a versatile intermediate [5]. The presence of both a phenyl carbamate and a free primary aromatic amine allows for chemoselective reactions. The amine can be diazotized for diverse transformations or coupled with carboxylic acids, while the carbamate can be hydrolyzed or used in other reactions. This makes it invaluable for constructing complex pharmaceutical and agrochemical structures, differentiating it from mono-functional analogs.

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